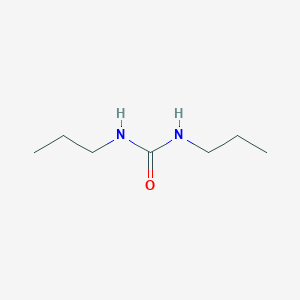
5-Hydroxythienilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxythienilic acid (5-HTA) is a chemical compound that belongs to the class of thienyl-substituted pyridines. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.
Aplicaciones Científicas De Investigación
5-Hydroxythienilic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been investigated for its potential as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune system regulation. In addition, 5-Hydroxythienilic acid has been studied for its potential as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 5-Hydroxythienilic acid is not fully understood. However, studies have suggested that it may inhibit IDO by binding to the active site of the enzyme. This inhibition can lead to the accumulation of tryptophan and the production of kynurenine, which can modulate immune responses. In addition, 5-Hydroxythienilic acid has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxythienilic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to exhibit antiviral and anti-inflammatory activities. In addition, 5-Hydroxythienilic acid has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Hydroxythienilic acid is its potential as a fluorescent probe for the detection of metal ions. This can be useful in various analytical applications. However, one limitation of 5-Hydroxythienilic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential as an IDO inhibitor has not been fully explored, and more research is needed to understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 5-Hydroxythienilic acid. One area of interest is its potential as an IDO inhibitor. More research is needed to understand its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases. In addition, its potential as a fluorescent probe for the detection of metal ions can be further explored for various analytical applications. Overall, the study of 5-Hydroxythienilic acid holds promise for the development of new therapeutic agents and analytical tools.
Métodos De Síntesis
The synthesis of 5-Hydroxythienilic acid involves the reaction of 2-chloronicotinic acid with thiophenol in the presence of a base such as sodium hydroxide. The reaction yields 5-Hydroxythienilic acid as a yellow solid that can be purified through recrystallization. The purity and yield of the product can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
2-[2,3-dichloro-4-(5-hydroxythiophene-2-carbonyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O5S/c14-11-6(13(19)8-3-4-10(18)21-8)1-2-7(12(11)15)20-5-9(16)17/h1-4,18H,5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHMKGJXNGKCIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC=C(S2)O)Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238336 |
Source


|
| Record name | 5-Hydroxythienilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxythienilic acid | |
CAS RN |
90966-18-0 |
Source


|
| Record name | 5-Hydroxythienilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090966180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxythienilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
